molecular formula C14H18O6 B032753 Bis(2-methoxyethyl) phthalate CAS No. 117-82-8

Bis(2-methoxyethyl) phthalate

Cat. No.: B032753
CAS No.: 117-82-8
M. Wt: 282.29 g/mol
InChI Key: HSUIVCLOAAJSRE-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) phthalate: is a phthalate ester that contains two 2-methoxyethanol groups. It is known for its historical use as a plasticizer in cellulose acetate plastics. due to concerns over its effects on human health, its use has been largely banned .

Mechanism of Action

Target of Action

Bis(2-methoxyethyl) phthalate, also commonly known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester bearing 2-methoxyethanol groups . Historically, it was used as a plasticizer in cellulose acetate plastics . The primary targets of DMEP are the cellulose acetate plastics where it was used as a plasticizer .

Mode of Action

The mode of action of DMEP is primarily through its role as a plasticizer. As a plasticizer, DMEP increases the plasticity or fluidity of the material to which it is added, in this case, cellulose acetate plastics . This interaction results in the increased flexibility and durability of the plastics .

Biochemical Pathways

It is known that dmep rapidly undergoes hydrolysis to 2-methoxyethanol (2-me) and mono-2-methoxyethyl phthalate (mmep) . 2-ME is then oxidized to methoxyacetic acid (MAA) . These transformations suggest that DMEP may interact with metabolic pathways involving ester hydrolysis and oxidation.

Pharmacokinetics

The pharmacokinetics of DMEP involve rapid hydrolysis to 2-ME and MMEP, followed by oxidation of 2-ME to MAA . This suggests that DMEP is quickly metabolized and removed from the body.

Result of Action

The molecular and cellular effects of DMEP’s action are largely related to its role as a plasticizer. By increasing the plasticity of cellulose acetate plastics, DMEP can enhance the material’s flexibility and durability . Dmep is now largely banned due to concerns over its effects on human health .

Action Environment

The action, efficacy, and stability of DMEP can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the rate of DMEP’s hydrolysis and subsequent metabolism . Additionally, the specific application (e.g., in cellulose acetate plastics) can also impact DMEP’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl) phthalate is synthesized through the esterification of ethylene glycol monomethyl ether with phthalic anhydride. This reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid, or it can occur non-catalytically at high temperatures .

Industrial Production Methods: The industrial production of this compound follows the same esterification process, typically using a catalyst to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyethyl) phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in the presence of water, leading to the formation of phthalic acid and 2-methoxyethanol.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce phthalic acid.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the formation of monoesters and other derivatives.

Major Products Formed:

    Hydrolysis: Phthalic acid and 2-methoxyethanol.

    Oxidation: Phthalic acid.

    Substitution: Monoesters and other derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phthalate: Another phthalate ester used as a plasticizer, but with different alkyl groups.

    Dimethyl phthalate: A simpler phthalate ester with two methyl groups.

    Diethyl phthalate: A phthalate ester with two ethyl groups.

Uniqueness: Bis(2-methoxyethyl) phthalate is unique due to its 2-methoxyethanol groups, which impart specific chemical and physical properties. Its historical use as a plasticizer in cellulose acetate plastics and its subsequent ban due to health concerns highlight its distinct characteristics compared to other phthalate esters .

Properties

IUPAC Name

bis(2-methoxyethyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3
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InChI Key

HSUIVCLOAAJSRE-UHFFFAOYSA-N
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Canonical SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC
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Molecular Formula

C14H18O6
Record name Bis(2-methoxyethyl) phthalate
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DSSTOX Substance ID

DTXSID8025094
Record name Di(2-methoxyethyl) phthalate
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Molecular Weight

282.29 g/mol
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Physical Description

Nearly colorless liquid; [HSDB]
Record name Bis(2-methoxyethyl) phthalate
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Boiling Point

340 °C, BP: 230 deg at 10 mm Hg
Record name BIS(2-METHOXYETHYL) PHTHALATE
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Flash Point

410 °F (210 °C) (Open cup)
Record name BIS(2-METHOXYETHYL) PHTHALATE
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, SLIGHTLY SOL IN WATER (0.8%) @ 20 °C, MISCIBLE WITH ABSOLUTE ALC, INSOL IN MINERAL OILS, In water, 8500 mg/L, temperature not specified
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Density

1.1596 g/cu m at 20 °C
Record name BIS(2-METHOXYETHYL) PHTHALATE
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Vapor Pressure

0.000228 [mmHg], VP: 0.01 MM HG AT 20 °C, Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
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Color/Form

Oily liquid, PRACTICALLY COLORLESS, OILY LIQ

CAS No.

117-82-8
Record name Bis(2-methoxyethyl) phthalate
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Melting Point

Freezing point: -45 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical techniques are commonly employed for the detection and quantification of Bis(2-methoxyethyl) phthalate in various matrices?

A1: Several analytical techniques are commonly used, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly sensitive and specific, allowing for the separation and quantification of this compound in complex matrices like food packaging materials [], perfumes [], and baby food [].
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This technique is favored for analyzing this compound in beverages [], tilapia [], and milk [] due to its high sensitivity and ability to separate similar compounds.
  • Solid-Phase Extraction (SPE) coupled with GC-MS/MS or HPLC-MS/MS: This approach involves extracting and purifying the analyte from the sample matrix before analysis. This is particularly useful for analyzing this compound in vegetables [, ] where matrix effects can interfere with accurate quantification.

Q2: How prevalent is this compound contamination in consumer products and the environment?

A: Research indicates this compound is found in various consumer products. It was detected in personal care products in Shanghai, with exposure levels similar for infants and adult females, mainly attributed to dermal contact []. Additionally, studies have identified the compound in beverages packaged in plastic bottles, including mineral water and flavored drinks []. The compound was also found to leach from drinking straws []. These findings highlight the widespread use of this compound and its potential for human exposure.

Q3: What are the primary applications of this compound?

A3: this compound is primarily utilized as a plasticizer in various applications:

  • Cellulose Acetate Products: It was commonly used in the production of animation cels to enhance flexibility and durability [].
  • Mobile Spray Hoses: The compound is incorporated into methyl silicone rubber formulations to improve the flexibility and pressure resistance of the hoses [].

Q4: Has this compound been found in any biological sources?

A: Interestingly, this compound was isolated and characterized from the root of the plant Cissampelos owariensis (P. Beauv) []. This discovery suggests that the compound might not be exclusively synthetic and could occur naturally in certain plant species.

Q5: What are the key findings regarding the occurrence of this compound in food products?

A5: Studies have revealed the presence of this compound in various food products, highlighting potential dietary exposure routes:

  • Tilapia: Analysis of tilapia samples showed detectable levels of this compound, raising concerns about its accumulation in the food chain [].
  • Milk: The compound was also detected in milk samples, suggesting possible contamination during processing or packaging [].
  • Baby Food: this compound was found in various baby food samples, raising concerns about potential exposure risks for infants [].
  • Various Food Products in Xi'an: A study investigating food safety in Xi'an, China, detected this compound in different food items, assessing potential dietary exposure risks [].

Q6: What are the environmental implications of this compound usage?

A: While more research is needed to fully understand its environmental impact, a study examining surface water pollution in Beijing detected this compound, suggesting its potential presence as an environmental contaminant [].

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